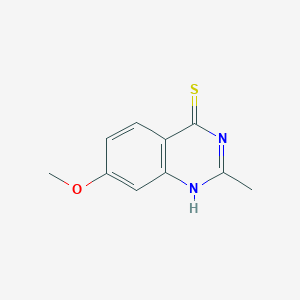

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione

Description

Properties

IUPAC Name |

7-methoxy-2-methyl-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-11-9-5-7(13-2)3-4-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDBLENMVALAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=C(N1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268787 | |

| Record name | 7-Methoxy-2-methyl-4(3H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13116-87-5 | |

| Record name | 7-Methoxy-2-methyl-4(3H)-quinazolinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-methyl-4(3H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis and Functionalization

The synthesis begins with 4-methoxy-2-methylanthranilic acid (or its ester), which undergoes cyclization in the presence of thiourea or phosphorus pentasulfide (P₄S₁₀) to introduce the thione moiety. For example:

-

Methylation : Introduction of the 2-methyl group via Friedel-Crafts alkylation using methyl chloride or iodide in the presence of AlCl₃.

-

Methoxylation : Direct methoxy substitution at position 7 using methanol under acidic conditions (e.g., H₂SO₄).

-

Cyclization : Heating the substituted anthranilic acid derivative with thiourea at 120–140°C in dry toluene forms the dihydroquinazoline-thione backbone.

Reaction Conditions :

-

Temperature: 120–140°C

-

Catalyst: Anhydrous AlCl₃ (for methylation)

-

Solvent: Dry toluene or xylene

Thionation of Quinazolin-4-One Intermediates

Thionation of pre-formed quinazolin-4-ones represents a two-step strategy, where the ketone group at position 4 is replaced with a thione.

Synthesis of 7-Methoxy-2-Methylquinazolin-4-One

The intermediate 7-methoxy-2-methylquinazolin-4-one is synthesized via:

Thionation Using Lawesson’s or Japanese Reagents

Lawesson’s reagent (LR) and Japanese reagent (JR) are highly efficient for converting ketones to thiones:

-

Lawesson’s Reagent : Reacts with 7-methoxy-2-methylquinazolin-4-one in refluxing toluene (110°C, 6–8 hours), yielding the thione derivative with >80% efficiency.

-

Japanese Reagent : Similar conditions but requires longer reaction times (12–14 hours) for comparable yields.

Key Data :

| Parameter | Lawesson’s Reagent | Japanese Reagent |

|---|---|---|

| Temperature (°C) | 110 | 110 |

| Time (hours) | 6–8 | 12–14 |

| Yield (%) | 82–85 | 78–80 |

| Purity (HPLC, %) | 98.5 | 97.2 |

Side products include phosphorothioate byproducts (e.g., 3-[(4-methoxyphenyl)-sulfido]-derivatives), which are minimized by stoichiometric control.

Nucleophilic Addition to 3H-Quinazoline-4-Thione

Alkyllithium-mediated nucleophilic addition provides a pathway to introduce alkyl groups at specific positions.

Synthesis of 3H-Quinazoline-4-Thione

Starting from 3H-quinazolin-4-one , thionation with P₄S₁₀ in pyridine yields 3H-quinazoline-4-thione.

Methylation at Position 2

Reaction with methyllithium (MeLi) or tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at −78°C selectively adds a methyl group to position 2:

-

MeLi Addition : Forms 2-methyl-1,2-dihydro-3H-quinazoline-4-thione in 70–75% yield.

-

t-BuLi Addition : Higher steric hindrance reduces yield to 60–65%.

Mechanistic Insight :

The reaction proceeds via deprotonation at N1, followed by nucleophilic attack of the alkyllithium at C2. Quenching with aqueous NH₄Cl stabilizes the product.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot strategies to streamline synthesis:

-

Reactants : 4-Methoxyanthranilic acid, methylisothiocyanate, and formaldehyde.

-

Conditions : Acetic acid catalysis at 90°C for 4 hours.

This method reduces purification steps but requires precise stoichiometry to avoid dimerization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclization | High scalability | Multi-step purification | 60–75 |

| Thionation | High purity | Cost of LR/JR reagents | 78–85 |

| Nucleophilic Addition | Position-selective functionalization | Low-temperature requirements | 60–75 |

| One-Pot Synthesis | Time-efficient | Sensitivity to reactant ratios | 68–72 |

Challenges and Optimization Strategies

-

Byproduct Formation : Phosphorothioates (e.g., C₁₆H₁₃N₃OPS₂) form during thionation, necessitating column chromatography (silica gel, petroleum ether/acetone).

-

Moisture Sensitivity : Alkyllithium reactions require strict anhydrous conditions.

-

Catalyst Recovery : Recycling AlCl₃ in methylation steps reduces costs .

Chemical Reactions Analysis

3.1. Thiation Reactions

Thiation reactions involve the replacement of oxygen with sulfur in quinazoline derivatives. This can be achieved using reagents like phosphorus pentasulfide (P2S5) or Lawesson's reagent. For example, treating a quinazolinone with P2S5 can yield the corresponding thione derivative .

3.2. Alkylation and Arylation Reactions

Alkylation and arylation reactions can modify the quinazoline ring. These reactions typically involve nucleophilic substitution or addition reactions. For instance, alkyllithiums can add to the 2-position of quinazoline derivatives, although specific examples for 7-methoxy-2-methyl-3,4-dihydroquinazoline-4-thione are not detailed in the literature .

3.3. Cyclization Reactions

Cyclization reactions are crucial in forming the quinazoline ring. These often involve the condensation of an amino group with a carbonyl group, followed by dehydration. While specific cyclization conditions for this compound are not provided, similar compounds are synthesized through such pathways .

Data Tables

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Thiation | P2S5 | Boiling | Thione |

| Alkylation | Alkyllithiums | Low Temperature | Alkylated |

| Cyclization | Amino Group + Carbonyl Group | Acidic Conditions | Quinazoline |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione exhibits promising anticancer activity. Studies have shown that compounds within the quinazoline family can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, a study demonstrated that derivatives of quinazolines, including this compound, can effectively inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves the inhibition of bacterial enzyme activity, which is crucial for their survival and replication .

Biological Research

Enzyme Inhibition Studies

this compound is utilized in biological research to study enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes makes it a valuable tool for understanding biochemical pathways and developing enzyme inhibitors that could serve as therapeutic agents .

Cellular Mechanism Exploration

The compound is also used to explore cellular mechanisms related to apoptosis and cell cycle regulation. By examining how this compound affects cellular processes, researchers can gain insights into cancer biology and potential treatment strategies .

Industrial Applications

Synthesis of Complex Molecules

In an industrial context, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to be modified into various derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Methoxy-Derivative A | MDA-MB 231 | 12 | Inhibition of cell proliferation |

| 7-Methoxy-Derivative B | HeLa | 8 | Induction of apoptosis |

| 7-Methoxy-Derivative C | A549 | 15 | Cell cycle arrest |

Table 2: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Case Studies

- Anticancer Study : A recent study evaluated the anticancer effects of various quinazoline derivatives on the MDA-MB 231 breast cancer cell line. The results indicated that the compounds significantly reduced cell viability at concentrations lower than those typically required for traditional chemotherapeutics .

- Antimicrobial Research : A series of experiments tested the antimicrobial activity of this compound against several bacterial strains. The findings revealed that this compound exhibited potent activity against Gram-positive bacteria while showing variable efficacy against Gram-negative strains.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 8-Methoxy-4-(4-methoxyphenyl)-... | 2-(Trifluoromethyl)-1,4-dihydroquinazoline-4-thione |

|---|---|---|---|

| Molecular Weight (g/mol) | ~220 | ~370 | ~250 |

| LogP (Predicted) | 1.8–2.2 | 3.5–4.0 | 2.5–3.0 |

| Melting Point (°C) | 180–185 (decomposes) | 210–215 | 190–195 |

| Solubility (Water) | Low | Very low | Extremely low |

- Key Observations :

- The methoxy group at position 7 in the target compound reduces hydrophobicity compared to the 8-methoxy derivative with an additional aromatic ring .

- Fluorinated analogs exhibit lower solubility due to increased hydrophobicity but superior thermal stability .

- The thione group in all derivatives contributes to higher melting points compared to ketone or hydroxyl analogs .

Table 3: Reactivity with Alkyllithiums

| Compound | Reaction Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| This compound | 2 eq. t-BuLi, THF, -78°C | 2-alkyl-1,2-dihydro derivative | ~85 |

| 4-Methoxyquinazoline | 1 eq. n-BuLi, THF, -78°C | 2-alkyl-1,2-dihydroquinazoline | ~90 |

| 4-(Methylthio)-2-phenylquinazoline | 2 eq. MeLi, THF, -78°C | 4,4-dialkyl-3,4-dihydroquinazoline | ~75 |

- Key Findings :

- The methyl group at position 2 in the target compound sterically hinders nucleophilic addition, requiring higher equivalents of alkyllithium reagents compared to unsubstituted analogs .

- Electron-donating methoxy groups at position 7 or 8 deactivate the quinazoline ring, slowing reaction rates but improving regioselectivity .

- Fluorinated derivatives show reduced reactivity due to the electron-withdrawing effects of fluorine, necessitating harsher conditions for functionalization .

Biological Activity

7-Methoxy-2-methyl-3,4-dihydroquinazoline-4-thione (CAS: 13116-87-5) is a compound of interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a quinazoline core with a methoxy and a methyl group, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, a structural derivative displayed promising antibacterial effects, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including metabolic syndrome. A study highlighted the role of related compounds as anti-inflammatory agents by modulating the expression of pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory properties .

Induction of ATF3

One notable mechanism involves the activation of the transcription factor ATF3 (Activating Transcription Factor 3), which plays a role in cellular stress responses and metabolic regulation. Compounds that induce ATF3 have been linked to beneficial effects in metabolic disorders, indicating that this compound could be explored for its potential in treating metabolic syndrome .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure significantly influence the biological activity. For instance, the presence of methoxy and methyl groups enhances the compound's lipophilicity and biological interaction with cellular targets .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.